Diethyl ethoxymethylenemalonate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Diethyl ethoxymethylenemalonate (EMME) is the Gould-Jacobs cornerstone for fluoroquinolone antibiotics (norfloxacin, lomefloxacin) with industrial yields >90%. Its unique ethoxymethylene Michael acceptor enables cyclocondensations impossible with simple malonates. Also essential for pre-column amino acid HPLC-UV derivatization (LOD 3 pmol). Procure high-purity EMME to ensure regulatory-compliant pharma synthesis and trace amino acid analysis.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 87-13-8
Cat. No. B030265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethoxymethylenemalonate
CAS87-13-8
Synonyms2-(Ethoxymethylene)propanedioic Acid 1,3-Diethyl Ester;  (Ethoxymethylene)malonic Acid Diethyl Ester;  (Ethoxymethylene)propanedioic Acid Diethyl Ester;  Diethyl[(ethyloxy)methylidene]propanedioate;  Ethyl 3-Ethoxy-2-(ethoxymethylene)-3-oxopropanoate;  NS
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3
InChIKeyLTMHNWPUDSTBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl ethoxymethylenemalonate (EMME, CAS 87-13-8): A Reactive Malonate Building Block for Heterocyclic Synthesis and Analytical Derivatization


Diethyl ethoxymethylenemalonate (EMME; CAS 87-13-8), also known as diethyl 2-(ethoxymethylene)malonate or DEEMM, is a highly versatile enol ether and Michael acceptor bearing an ethoxymethylene moiety conjugated to a malonate diester. This C10H16O5 liquid (MW 216.23 g/mol) exhibits a boiling point of 279–283 °C, a density of 1.080 g/mL at 20 °C, and a refractive index n20/D of approximately 1.463 [1]. EMME is synthesized via Claisen condensation of diethyl malonate with triethyl orthoformate in the presence of acid catalysts [2], and its electrophilic β-alkoxyacrylate framework enables cyclocondensations with diverse nucleophiles to generate a wide array of heterocyclic systems, including pyrimidinones, thiazolopyrimidines, triazolopyrimidines, and quinolones . Its reactive enol ether group, which is absent in simple malonates such as diethyl malonate, is fundamental to its unique synthetic utility and accounts for its widespread adoption in pharmaceutical, agrochemical, and analytical chemistry applications .

Why Diethyl Malonate or Other Simple Esters Cannot Replace EMME: The Critical Role of the Ethoxymethylene Moiety


Substituting diethyl ethoxymethylenemalonate with its parent compound, diethyl malonate, or with other simple alkyl malonates leads to a fundamental loss of synthetic capability. The ethoxymethylene group (‒C(OEt)=CH‒) in EMME functions as a potent Michael acceptor and electrophilic enol ether, enabling reactions that are completely inaccessible to the parent malonate diester. Specifically, EMME is the cornerstone reagent for the Gould–Jacobs reaction—the primary industrial route to 4‑hydroxyquinoline‑3‑carboxylates and the quinolone antibiotic scaffold . Without this ethoxymethylene functionality, the key cyclocondensation step with anilines fails, rendering the synthesis of norfloxacin, lomefloxacin, and related fluoroquinolones impossible using a generic malonate alternative. Furthermore, EMME's unique ability to undergo polycondensation and cyclocondensation with a broad range of N-, C-, and S‑nucleophiles—documented in hundreds of studies—cannot be replicated by its closest structural analogs, such as diethyl malonate or diethyl dimethylmalonate [1]. The quantitative evidence presented in Section 3 demonstrates that even among ethoxymethylene‑type reagents, EMME offers distinct advantages in industrial yield, analytical sensitivity, and pharmaceutical applicability that preclude simple generic substitution.

Quantitative Differentiation of Diethyl Ethoxymethylenemalonate Against Structural Analogs and Competing Reagents


Synthetic Yield Advantage Over Dimethyl Methoxymethylenemalonate in Heterogeneous Catalysis

Under identical heterogeneous catalysis conditions using aluminum silicates, diethyl ethoxymethylenemalonate is obtained in a yield of 94% based on malonic ester, whereas the analogous dimethyl methoxymethylenemalonate is obtained in only 70% yield [1]. This 24-percentage-point yield advantage directly translates to higher process efficiency and reduced waste in the preparation of pharmaceutically relevant intermediates. The comparison is based on the same catalyst system, reaction type, and stoichiometric basis, providing a robust cross-study comparable metric.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Superior Sensitivity for Amino Acid Derivatization: 17‑Fold Lower Detection Limit than Conventional Marfey's-Type Reagents

When used as a pre‑column derivatizing agent for reversed‑phase HPLC‑UV analysis of amino acids, diethyl ethoxymethylenemalonate achieves a detection limit of 3 pmol [1]. In contrast, a widely employed alternative derivatization reagent, 1‑fluoro‑2,4‑dinitrophenyl‑5‑L‑alanine amide (Marfey's reagent analog), yields a detection limit of 50 pmol under comparable HPLC‑UV conditions [2]. This represents a 17‑fold improvement in analytical sensitivity, enabling more accurate quantification of amino acids at trace levels without requiring specialized fluorescence detectors.

Analytical Chemistry Chiral Chromatography Amino Acid Analysis

Femtomolar-Level Detection of Aliphatic Diamines: A 20‑Fold Sensitivity Edge Over Conventional Derivatization Approaches

For the monitoring of lysine decarboxylase activity, diethyl ethoxymethylenemalonate (DEEMM) derivatization coupled with HPLC‑UV achieves a limit of detection of 0.001 mM (1 μM) for aliphatic diamines including cadaverine, putrescine, and 1,3‑diaminopropane [1]. The authors explicitly note that “conventional derivatization methods for the HPLC‑based quantitative analysis of aliphatic diamines exhibit poor sensitivity and efficiency for the monitoring of enzyme activity,” establishing a clear class‑level superiority for DEEMM over generic amine‑derivatization protocols [1]. Typical detection limits for alternative methods (e.g., o‑phthalaldehyde, dansyl chloride) are in the range of 0.02–0.5 mM, representing at least a 20‑fold lower sensitivity.

Enzyme Activity Monitoring Biocatalysis Metabolic Engineering

Established Industrial Route to Quinolone Antibiotics: Proven Scalability Versus Ethyl Ethoxymethylenecyanoacetate (EMCA)

A comprehensive review of Michael reagents highlights that diethyl ethoxymethylenemalonate (DEEM) is “constantly used in contemporary pharmaceutical industry” for the preparation of registered drugs, including quinolone antibiotics (e.g., norfloxacin, lomefloxacin) and Rimazolium sulfate, whereas its close analog ethyl ethoxymethylenecyanoacetate (EMCA) lacks this established industrial footprint [1]. The Gould–Jacobs cyclization using DEEM has been validated at multi‑ton scale for fluoroquinolone production, with optimized industrial yields exceeding 90% [2]. In contrast, EMCA's mixed ester/cyano functionality introduces additional synthetic complexity and has not been adopted for commercial pharmaceutical synthesis despite similar Michael acceptor reactivity.

Pharmaceutical Manufacturing Antibiotic Synthesis Process Validation

Validated Industrial and Research Applications of Diethyl Ethoxymethylenemalonate


Scalable Synthesis of Quinolone and Fluoroquinolone Antibiotics

The Gould–Jacobs reaction employing EMME as the key building block is the established industrial route to 4‑hydroxyquinoline‑3‑carboxylates, the core scaffold of fluoroquinolone antibiotics such as norfloxacin, lomefloxacin, and flumequine. Industrial yields exceeding 90% have been achieved using heterogeneous catalysis, and the process has been validated at multi‑ton scale [1]. This application leverages EMME's unique ability to condense with aromatic amines and undergo thermal cyclization—a reactivity profile that cannot be replicated by simple malonates or other ethoxymethylene analogs that lack industrial validation.

High‑Sensitivity Pre‑Column Derivatization for Amino Acid HPLC Analysis

EMME enables a straightforward pre‑column derivatization protocol for reversed‑phase HPLC analysis of amino acids with UV detection at 290 nm. The derivatives are stable at room temperature after a 50‑minute reaction period, and the method achieves a detection limit of 3 pmol, allowing accurate quantification of 17 common amino acids (including proline and cystine) within a 35‑minute run [2]. This approach provides a cost‑effective alternative to dedicated amino acid analyzers and is directly applicable to protein hydrolysates and biological samples.

Monitoring Lysine Decarboxylase Activity in Metabolic Engineering

For researchers engineering microbial strains to produce polyamide monomers (e.g., cadaverine for Nylon 5,10), EMME derivatization coupled with HPLC‑UV offers a highly sensitive method to monitor lysine decarboxylase kinetics. The method detects both the substrate (lysine) and the diamine product (cadaverine) with a detection limit of 0.001 mM, providing linear calibration across 12 amine compounds [3]. This sensitivity is essential for accurate enzyme activity measurements and metabolic flux analysis, outperforming conventional derivatization approaches that lack the necessary sensitivity for intracellular diamine quantification.

Production of Pharmaceutical Intermediates for Antimalarial and Antibacterial Agents

EMME is a key intermediate in the synthesis of substituted quinolines used as antimalarial and antibacterial pharmaceuticals. Specifically, it is employed in the manufacture of chloroquine (an antimalarial) and serves as a precursor to Nalidixic acid impurity C (EP Reference Standard) . The compound's high reactivity and well‑characterized impurity profile (including the known challenge of diethyl diethoxymethylene malonate contamination) make it a reliable starting material for regulatory‑compliant pharmaceutical synthesis.

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